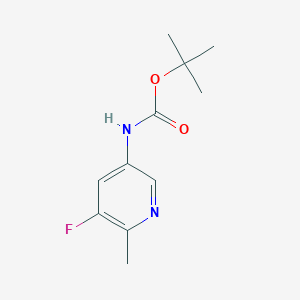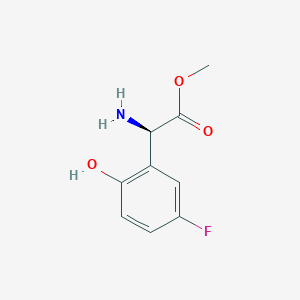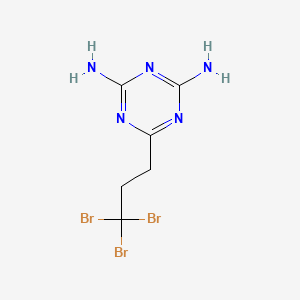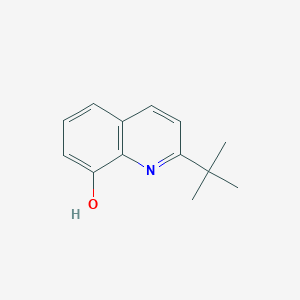
2-(tert-Butyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse biological activities and applications in various fields. The addition of a tert-butyl group at the second position of the quinoline ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)quinolin-8-ol typically involves the alkylation of quinolin-8-ol with tert-butyl halides under basic conditions. One common method is the reaction of quinolin-8-ol with tert-butyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone . The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(tert-Butyl)quinolin-8-ol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc dust, acetic acid.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Parent quinoline compound.
Substitution: Functionalized quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)quinolin-8-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can chelate metal ions, disrupting metal-dependent biological processes. Additionally, its ability to form hydrogen bonds and π-π interactions with biomolecules contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Quinolin-8-ol: The parent compound, known for its broad-spectrum antimicrobial activity.
2-Quinolone: Another derivative with significant applications in medicinal chemistry.
8-Hydroxyquinoline: A well-studied compound with diverse biological activities.
Uniqueness: 2-(tert-Butyl)quinolin-8-ol stands out due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This modification can lead to improved biological activity and better pharmacokinetic properties compared to its analogs .
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
2-tert-butylquinolin-8-ol |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)11-8-7-9-5-4-6-10(15)12(9)14-11/h4-8,15H,1-3H3 |
InChI-Schlüssel |
HCDYGLHOUNLEHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC2=C(C=CC=C2O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


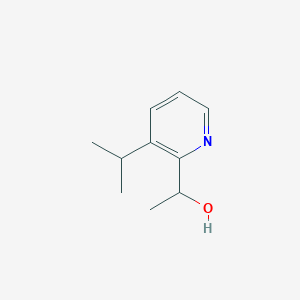
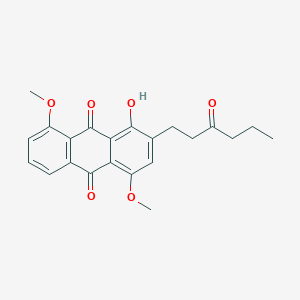
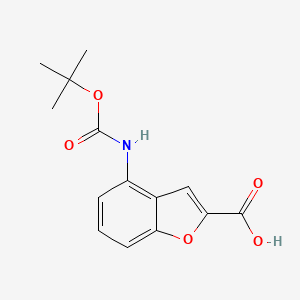

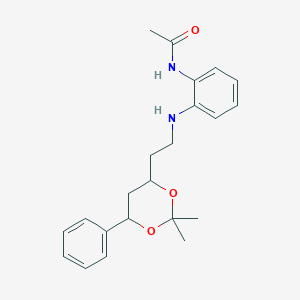
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
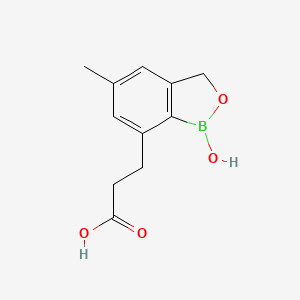
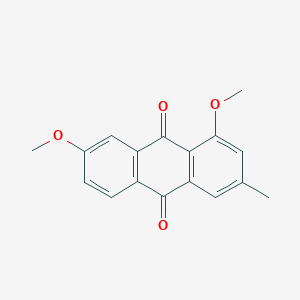
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)
